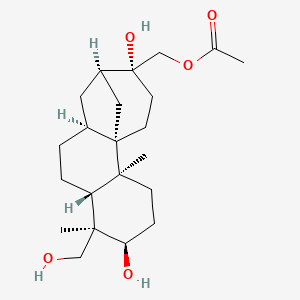
Aphidicolin-17-monoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aphidicolin-17-monoacetate is a diterpenoid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Mechanism of Action and Inhibition
Aphidicolin-17-monoacetate, along with its analogues, has been studied for its inhibitory effects on DNA synthesis in various eukaryotic cells. These compounds specifically target DNA polymerase α, a crucial enzyme in the DNA replication process. Haraguchi et al. (1983) found that Aphidicolin-17-monoacetate and 3-deoxyaphidicolin significantly inhibit DNA synthesis in sea urchin embryos and HeLa cells without affecting RNA and protein syntheses. The inhibition is competitive with respect to dCTP, indicating a specific interaction with the DNA polymerization process. Such inhibitors can delay or prevent cell division, suggesting potential applications in studying cell cycle regulation and developmental biology (Haraguchi et al., 1983).
Applications in Cell Cycle Synchronization
The ability of aphidicolin and its derivatives to halt DNA synthesis without affecting other cellular processes makes them valuable tools for synchronizing cell cultures. Pedrali-Noy et al. (1980) utilized aphidicolin to synchronize HeLa cell cultures, demonstrating its efficacy in accumulating cells at the G1/S border of the cell cycle. This approach facilitates the study of specific cell cycle phases and the effects of various treatments on cell cycle progression (Pedrali-Noy et al., 1980).
Impact on Cellular Differentiation and Development
Aphidicolin-17-monoacetate's role extends beyond cell cycle inhibition to influencing cellular differentiation and development. Studies have shown that inhibiting DNA synthesis can lead to differentiation in certain cell types. For instance, Stephens et al. (1986) observed that aphidicolin treatment in sea urchin embryos blocked cell division but allowed developmental processes to continue, indicating that DNA synthesis and cell division are not always essential for differentiation. This finding opens avenues for researching the mechanisms underlying cell differentiation and the potential induction of differentiation in stem cells or cancer cells (Stephens et al., 1986).
Propiedades
Nombre del producto |
Aphidicolin-17-monoacetate |
|---|---|
Fórmula molecular |
C22H36O5 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
[(1S,2S,5R,6R,7R,10S,12R,13R)-5,13-dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl acetate |
InChI |
InChI=1S/C22H36O5/c1-14(24)27-13-22(26)9-8-21-11-16(22)10-15(21)4-5-17-19(2,12-23)18(25)6-7-20(17,21)3/h15-18,23,25-26H,4-13H2,1-3H3/t15-,16+,17-,18+,19-,20-,21-,22-/m0/s1 |
Clave InChI |
GAPINCSXTLCIPV-BORIEPGUSA-N |
SMILES isomérico |
CC(=O)OC[C@]1(CC[C@]23C[C@H]1C[C@@H]2CC[C@@H]4[C@@]3(CC[C@H]([C@@]4(C)CO)O)C)O |
SMILES canónico |
CC(=O)OCC1(CCC23CC1CC2CCC4C3(CCC(C4(C)CO)O)C)O |
Sinónimos |
aphidicolin-17-acetate aphidicolin-17-monoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




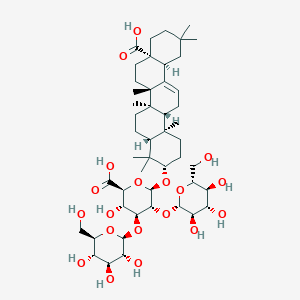
![(1S,2S,4R,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254902.png)
![3,16-Dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1254903.png)

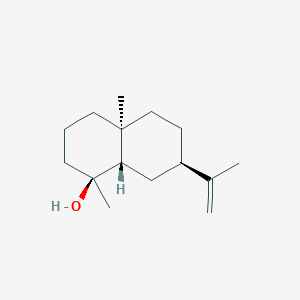

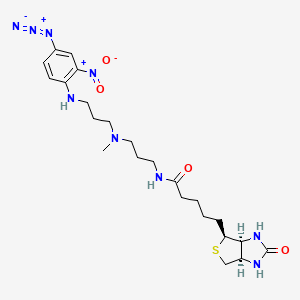
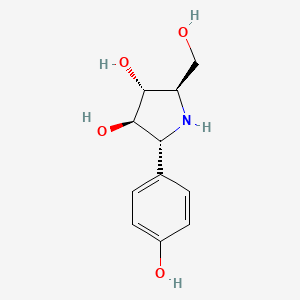
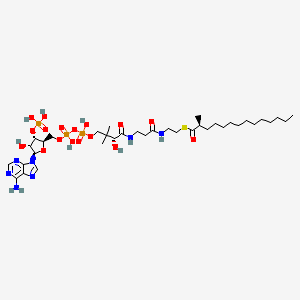
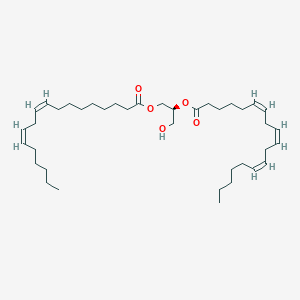

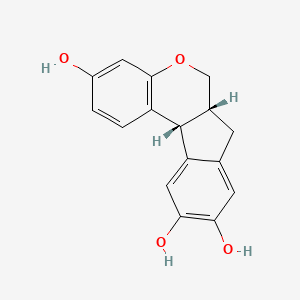
![N-[6-[1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1254922.png)